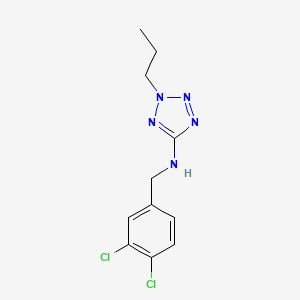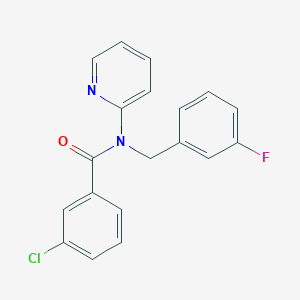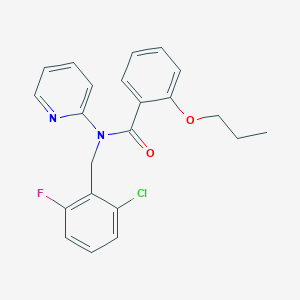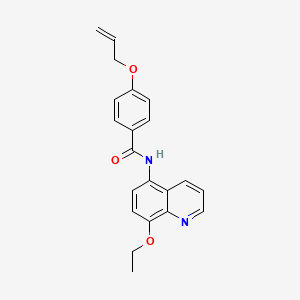
N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with a tetrazole derivative under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory effect on trypanothione reductase is achieved through binding to the active site of the enzyme, thereby preventing the reduction of trypanothione and disrupting the redox balance within the parasite . This leads to the accumulation of reactive oxygen species and ultimately the death of the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dichlorobenzyl)cyclopropanamine: Shares the 3,4-dichlorobenzyl moiety but differs in the amine structure.
N-(3,4-dichlorobenzyl)azoles: Contains the 3,4-dichlorobenzyl group attached to various azole rings.
Uniqueness
N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for the synthesis of diverse biologically active molecules and materials .
Propriétés
Formule moléculaire |
C11H13Cl2N5 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H13Cl2N5/c1-2-5-18-16-11(15-17-18)14-7-8-3-4-9(12)10(13)6-8/h3-4,6H,2,5,7H2,1H3,(H,14,16) |
Clé InChI |
KXPAZQYBOOTLGA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11308537.png)


![2-Methoxy-1-{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone](/img/structure/B11308550.png)
![N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11308553.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B11308556.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11308564.png)
![2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11308568.png)
![4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11308572.png)
![{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11308576.png)
![N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B11308593.png)

![1-[3-(Benzyloxy)phenyl]-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308605.png)
![2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11308608.png)
